molecular formula C7H14OS2 B14521663 S-(4-Sulfanylpentyl) ethanethioate CAS No. 62873-24-9

S-(4-Sulfanylpentyl) ethanethioate

Cat. No.: B14521663
CAS No.: 62873-24-9
M. Wt: 178.3 g/mol
InChI Key: GZJVIVZUXSHICG-UHFFFAOYSA-N
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Description

S-(4-Sulfanylpentyl) ethanethioate: is an organic compound with the molecular formula C7H14OS2 It is a thioester, which means it contains a sulfur atom bonded to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Sulfanylpentyl) ethanethioate typically involves the reaction of ethanethiol with 4-pentanethiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process often includes steps such as distillation, crystallization, and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: S-(4-Sulfanylpentyl) ethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: The thioester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the thioester group.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry: S-(4-Sulfanylpentyl) ethanethioate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It is also employed in the study of reaction mechanisms involving thioesters.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving thioesters. It serves as a model substrate for investigating the activity of thioesterases and other related enzymes.

Medicine: this compound has potential applications in drug development, particularly in the design of enzyme inhibitors and prodrugs. Its unique chemical properties make it a valuable tool in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and chemical processes.

Mechanism of Action

The mechanism of action of S-(4-Sulfanylpentyl) ethanethioate involves its interaction with specific molecular targets, such as enzymes and receptors. The thioester group can undergo hydrolysis, releasing ethanethiol and 4-pentanethiol, which can then participate in further chemical reactions. The compound’s ability to form stable intermediates makes it a valuable tool in studying reaction mechanisms and enzyme activity.

Comparison with Similar Compounds

    S-(2-(Diisopropylamino)ethyl) ethanethioate: A non-toxic mimic for V-type nerve agents.

    S-Pentyl ethanethioate: Another thioester with similar chemical properties.

Uniqueness: S-(4-Sulfanylpentyl) ethanethioate is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions

Properties

CAS No.

62873-24-9

Molecular Formula

C7H14OS2

Molecular Weight

178.3 g/mol

IUPAC Name

S-(4-sulfanylpentyl) ethanethioate

InChI

InChI=1S/C7H14OS2/c1-6(9)4-3-5-10-7(2)8/h6,9H,3-5H2,1-2H3

InChI Key

GZJVIVZUXSHICG-UHFFFAOYSA-N

Canonical SMILES

CC(CCCSC(=O)C)S

Origin of Product

United States

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